molecular formula C10H7BrN2O B581360 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde CAS No. 1174064-63-1

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B581360
CAS No.: 1174064-63-1
M. Wt: 251.083
InChI Key: WRORMQDKQSKVFB-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H7BrN2O. It is characterized by the presence of a bromo-substituted pyrazole ring attached to a benzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with benzaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and a base like potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar palladium-catalyzed coupling reactions. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-1H-pyrazol-1-yl)benzoic acid
  • 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
  • 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole

Uniqueness

Its combination of a bromo-substituted pyrazole and a benzaldehyde moiety makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRORMQDKQSKVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670723
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174064-63-1
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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